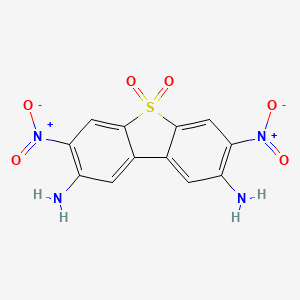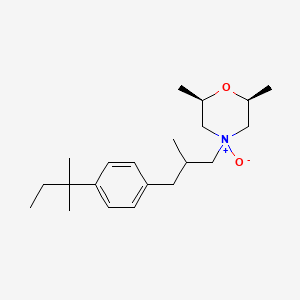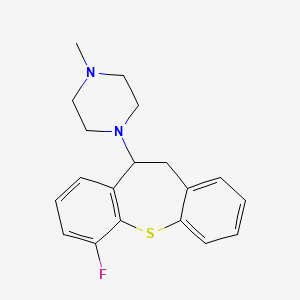
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine is a complex organic compound that contains nitro, amine, and sulfone functional groups
Métodos De Preparación
The synthesis of 3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine typically involves the nitration of dibenzothiophene dioxide derivatives. One common method includes dissolving dibenzothiophene in aliphatic hydrocarbons with halogenated solvents, followed by nitration using nitric acid under controlled conditions . The reaction conditions, such as temperature and concentration of reagents, are crucial for achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic attacks, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to potential therapeutic effects or industrial applications.
Comparación Con Compuestos Similares
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine can be compared with similar compounds such as:
5,5-dioxodibenzothiophene-3,7-diamine: This compound lacks the nitro groups and has different chemical reactivity and applications.
3,7-dinitro-1,3,5,7-tetraazabicyclo[3,3,1]nonan: This compound has a different core structure but shares the presence of nitro groups, leading to similar redox properties.
Propiedades
Número CAS |
53461-44-2 |
|---|---|
Fórmula molecular |
C12H8N4O6S |
Peso molecular |
336.28 g/mol |
Nombre IUPAC |
3,7-dinitro-5,5-dioxodibenzothiophene-2,8-diamine |
InChI |
InChI=1S/C12H8N4O6S/c13-7-1-5-6-2-8(14)10(16(19)20)4-12(6)23(21,22)11(5)3-9(7)15(17)18/h1-4H,13-14H2 |
Clave InChI |
HPBOIMQILBMZPX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3=CC(=C(C=C3S(=O)(=O)C2=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)

![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)








